Pnu 103017
Description
Historical Context of Retroviral Protease Inhibitor Discovery and Development
The discovery and development of retroviral protease inhibitors represent a significant achievement in rational drug design rsc.orgnih.gov. Early efforts focused on understanding the structure and mechanism of the viral protease, which is an aspartyl protease researchgate.netpnas.org.
Initial retroviral protease inhibitors were often based on peptide mimetics, designed to mimic the natural peptide substrates of the enzyme while being resistant to cleavage rsc.org. However, the peptidic nature of these early compounds often presented challenges related to pharmacokinetics and bioavailability researchgate.netrsc.org. This led to the evolution of design strategies towards developing non-peptidic inhibitors with improved drug-like properties researchgate.netrsc.orgijpsonline.com. Structure-based drug design played a crucial role in this evolution, utilizing the knowledge of the protease's three-dimensional structure to design molecules that could effectively bind to its active site mdpi.comrsc.orgnih.gov.
PNU-103017 has been identified as a second-generation clinical candidate within the trajectory of HIV protease inhibitor research purdue.eduethz.chscribd.com. This positioning suggests that it was developed following the initial wave of protease inhibitors, likely with modifications aimed at addressing limitations observed with earlier compounds, such as improved potency or pharmacokinetic profiles. The development of second-generation inhibitors like PNU-103017 and later compounds such as Tipranavir (B1684565) and Darunavir reflects the continuous effort to combat issues like drug resistance and improve treatment outcomes nih.govrsc.orgpurdue.edu.
Evolution of Inhibitor Design Strategies
Significance of Aspartyl Protease Inhibition in Viral Pathogenesis Research
Aspartyl proteases are a class of enzymes characterized by a catalytic mechanism involving two aspartic acid residues nih.gov. In the context of retroviruses like HIV, the viral protease is an aspartyl protease that is essential for cleaving viral gag and gag-pol polyprotein precursors into functional proteins required for viral assembly and maturation researchgate.netmdpi.compnas.org. Inhibiting this proteolytic activity prevents the production of mature, infectious virions, thereby disrupting the viral life cycle and limiting the spread of infection researchgate.netmdpi.com.
Beyond retroviruses, aspartic proteases are also significant in the pathogenesis of other infectious agents, including fungi like Candida albicans. Secreted aspartic proteases (Saps) produced by C. albicans contribute to virulence by aiding in nutrient acquisition, tissue invasion, and evasion of host immune responses nih.govmdpi.comresearchgate.net. Research has shown that HIV aspartyl protease inhibitors can exhibit efficacy against fungal aspartic proteases, highlighting the broader significance of inhibiting this class of enzymes in infectious disease research nih.govmdpi.comresearchgate.net.
Overview of PNU-103017 in Preclinical Research Context
PNU-103017 has been evaluated in preclinical research studies to understand its properties and potential as a therapeutic agent uni.lu. It is described as a selective HIV aspartyl protease inhibitor medchemexpress.comnih.govtargetmol.com. PNU-103017 is a racemic mixture composed of two enantiomers, designated PNU-103264 (R-) and PNU-103265 (S-) medchemexpress.comnih.govtargetmol.com.
Preclinical investigations have included studies on the pharmacokinetics of PNU-103017 in animal models such as rats and dogs medchemexpress.comnih.gov. These studies revealed species-dependent enantioselective pharmacokinetics, with differences observed in the plasma concentrations of the R- and S-enantiomers across different species medchemexpress.comnih.gov. For instance, in dogs, the Cmax, Cmin, and Cav were significantly higher for the (R)-enantiomer compared to the (S)-enantiomer medchemexpress.comnih.govtargetmol.com. In contrast, in rats and humans, the enantiomeric ratio of plasma concentrations (R-/S-) was less than 1, indicating lower concentrations of the R-enantiomer relative to the S-enantiomer nih.gov.
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N-[3-[cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S/c29-17-18-10-14-22(15-11-18)36(33,34)30-21-7-5-6-20(16-21)25(19-12-13-19)26-27(31)23-8-3-1-2-4-9-24(23)35-28(26)32/h5-7,10-11,14-16,19,25,30-31H,1-4,8-9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYQENLVFRTJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=O)O2)C(C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166335-18-8 | |
| Record name | Pnu 103017 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166335188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PNU-103017 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IW8T16KFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Pnu 103017
Elucidation of HIV Aspartyl Protease Inhibition
HIV aspartyl protease is essential for the proteolytic cleavage of the viral gag and gag-pol polyprotein precursors. researchgate.netijpsonline.commdpi.com This cleavage process is a critical step in the maturation of newly assembled virions into infectious particles. researchgate.netijpsonline.commdpi.com PNU-103017 targets and inhibits the activity of this enzyme.
Enzymatic Inhibition Kinetics in Research Models
Studies have investigated the kinetic parameters of HIV protease inhibition by compounds related to PNU-103017. For a potent inhibitor, a K(i) value of less than 1 nM has been reported, indicating a high affinity for the enzyme. researchgate.net Kinetic analysis of a related compound, phenprocoumon (B610086), showed it to be a competitive inhibitor of HIV protease. ijpsonline.com While specific kinetic data solely for PNU-103017 across various research models were not extensively detailed in the provided snippets, the information on related inhibitors and the low K(i) value for a potent compound highlight the focus on potent enzymatic inhibition.
Binding Site Characterization and Interaction Profiling
PNU-103017 functions by binding to the active site of the HIV protease. researchgate.netijpsonline.com The active site of the enzyme contains catalytic aspartyl residues, specifically Asp 25 and Asp 25'. ijpsonline.com The inhibitor is reported to bind in an extended conformation within the active site cavity. researchgate.net This binding involves interactions such as beta-sheet interactions with the active-site floor and flaps of the enzyme. researchgate.net Additionally, hydrogen bonding interactions occur between the inhibitor and the active-site carboxyl groups. researchgate.net The hydrophobic cavern within the active site is capable of accommodating up to six amino acids of a substrate in an extended conformation, providing context for the inhibitor's binding mode. ijpsonline.com
Conformational Dynamics of Enzyme-Inhibitor Complexes
The binding of PNU-103017 to HIV protease involves the inhibitor adopting an extended conformation within the enzyme's active site. researchgate.net This specific binding mode, characterized by interactions with the active-site floor, flaps, and catalytic residues, influences the conformation of the enzyme-inhibitor complex. While detailed studies specifically on the dynamic conformational changes induced by PNU-103017 binding were not extensively described, the structural information regarding its binding pose provides insight into the resulting complex formation.
Impact on Viral Life Cycle in In Vitro Systems
The primary impact of PNU-103017 on the viral life cycle in in vitro systems stems from its inhibition of HIV aspartyl protease. By blocking the proteolytic processing of the gag and gag-pol polyproteins, PNU-103017 prevents the formation of mature viral proteins required for the assembly of infectious virions. researchgate.netijpsonline.commdpi.com Studies with potent inhibitors have demonstrated their ability to effectively block the protease within HIV-infected cells and consequently impair the viral life cycle. researchgate.net The production of noninfectious virus particles containing uncleaved gag precursors and exhibiting immature morphology has been observed in the presence of protease inhibitors. researchgate.net This underscores the critical role of HIV protease activity for viral infectivity. researchgate.net
Investigation of Intracellular Accumulation and Distribution in Research Cells
The intracellular accumulation and distribution of PNU-103017 have been investigated in research cells, such as human peripheral blood mononuclear cells (PBMCs). researchgate.netnih.gov Studies have shown that the accumulation of PNU-103017 by human PBMCs in vitro is directly proportional to the concentration of the free (unbound) drug in the surrounding media, rather than the total drug concentration. researchgate.netnih.gov The uptake and efflux kinetics were observed to be very rapid, suggesting that the accumulation process in these cells is controlled by thermodynamics rather than kinetics. researchgate.netnih.gov Comparative studies indicated that the intrinsic cellular accumulation of PNU-103017 was higher than that of zidovudine (B1683550) (AZT), a reverse transcriptase inhibitor. nih.gov
Role of Serum Protein Binding on Cellular Uptake (in vitro)
Serum protein binding plays a significant role in the cellular uptake of PNU-103017 in vitro. PNU-103017 has been found to be extensively bound to serum proteins. researchgate.netnih.govistis.sh.cn The presence of human serum protein in cell culture media has been shown to greatly reduce the cellular activity of PNU-103017. ijpsonline.com This reduction in effectiveness is attributed to the high level of protein binding, which limits the amount of free drug available to enter the cells. ijpsonline.comduke.edu The extent to which serum affects the cellular uptake of a drug appears to be proportional to the drug's binding affinity for serum proteins. researchgate.netnih.gov Only the unbound fraction of a drug is generally considered capable of diffusing across cell membranes to reach intracellular targets. wuxiapptec.com Plasma protein binding can influence both tissue distribution and cellular uptake of compounds. wuxiapptec.comnih.gov
Table 1: Effect of Serum Protein Binding on Cellular Accumulation (in vitro)
| Compound | Serum Protein Binding Extent | Accumulation Proportionality (in PBMCs) | Uptake/Efflux Kinetics | Accumulation Control |
| PNU-103017 | Extensive | Free drug concentration | Very rapid | Thermodynamically |
| PNU-96988 | Extensive | Free drug concentration | Very rapid | Thermodynamically |
| Delavirdine | Extensive | Free drug concentration | Rapid | Thermodynamically |
| Zidovudine (AZT) | Not significant | Independent of serum concentration | - | - |
Efflux Mechanisms in Cellular Models (in vitro)
In vitro studies investigating the cellular disposition of PNU-103017 have provided insights into the role of transport mechanisms, including efflux, in its intracellular accumulation. Research utilizing human peripheral blood mononuclear cells (PBMCs) has shown that the uptake and efflux kinetics of PNU-103017 are notably rapid. nih.govresearchgate.netresearchgate.net This rapid kinetic behavior suggests that the cellular accumulation of PNU-103017 in these in vitro models is primarily controlled by thermodynamic equilibrium rather than the rate of transport processes. nih.govresearchgate.netresearchgate.net
A significant factor influencing the equilibrium distribution of PNU-103017 in cellular models is its extensive binding to serum proteins. nih.govresearchgate.netresearchgate.netistis.sh.cn Studies have demonstrated that the accumulation of PNU-103017 in human PBMCs in vitro is directly proportional to the concentration of the unbound, or "free," drug in the extracellular medium. nih.govresearchgate.net This indicates that while cellular uptake occurs, active efflux mechanisms likely play a role in preventing higher intracellular concentrations beyond what is dictated by the free drug concentration and the equilibrium distribution. The rapid efflux contributes to the observed thermodynamic control over cellular accumulation. nih.govresearchgate.netresearchgate.net
Compared to other antiviral drugs like zidovudine (AZT), which does not exhibit significant serum protein binding, PNU-103017 shows greater intrinsic cellular accumulation when considering the free drug concentration. nih.govresearchgate.net However, the extent to which serum protein binding affects the cellular uptake of drugs like PNU-103017 appears to be proportional to their binding affinity for these proteins. nih.govresearchgate.net
Preclinical Pharmacological and Pharmacokinetic Investigations
Pharmacodynamics in Non-Human Research Models
Pharmacodynamic studies in preclinical models aim to understand how PNU-103017 interacts with its biological target and the resulting effects over a range of concentrations and time points catapult.org.uk.
Concentration-Effect Relationships (in vitro and in vivo animal models)
Preclinical pharmacokinetic-pharmacodynamic (PK-PD) analysis involves examining the relationship between drug exposure and biological effect in both in vitro systems and in vivo animal models catapult.org.uk. This analysis helps in predicting the time course of drug effects and understanding target modulation catapult.org.uk. While specific quantitative concentration-effect data (like IC50 or EC50 values) for PNU-103017 in non-human research models are not explicitly detailed in the provided snippets, the compound is identified as an inhibitor of HIV protease, which is its molecular target medchemexpress.comtargetmol.com. Studies involving concentration-effect relationships are fundamental in preclinical PK/PD analysis to characterize the potency of a compound nih.govnih.gov.
Time Course of Drug Effects in Preclinical Systems
Understanding the time course of drug effects in preclinical systems involves linking pharmacokinetic data (drug concentration over time) with pharmacodynamic data (drug effect over time) catapult.org.ukauckland.ac.nznih.gov. This helps to describe the extent, onset, and duration of drug action nih.gov. The time course of drug effect can be immediate or delayed, influenced by factors such as absorption, distribution to the site of action, receptor binding, and effects on physiological mediators auckland.ac.nzauckland.ac.nz. While specific data on the time course of PNU-103017's effects in preclinical systems are not provided, the principle involves analyzing the change in pharmacological effect over time following administration, often modeled by integrating PK and PD parameters auckland.ac.nznih.gov.
In Vitro Anti-HIV Activity
PNU-103017 functions as an inhibitor of HIV protease medchemexpress.comtargetmol.com. HIV protease is a crucial enzyme for the viral life cycle, responsible for processing gag and gag-pol polyproteins into mature, infectious virions medchemexpress.com. Inhibition of this enzyme prevents viral maturation and blocks HIV replication medchemexpress.com. PNU-103017 is described as a selective HIV aspartyl protease inhibitor medchemexpress.comnih.gov. In vitro studies are commonly used to assess the antiviral activity of compounds like PNU-103017 against HIV, often measuring the concentration required to inhibit viral replication in cell-based assays researchgate.net. Although specific in vitro anti-HIV activity data (e.g., IC50 values against particular HIV strains) for PNU-103017 are not present in the provided text, its classification as an HIV protease inhibitor indicates that such activity has been evaluated medchemexpress.comtargetmol.com.
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living system catapult.org.uknih.gov. For PNU-103017, these studies have included investigations in species such as rats and dogs medchemexpress.comnih.gov.
Enantioselective Pharmacokinetics of PNU-103017 (R- and S-enantiomers)
PNU-103017 is a racemic mixture of its (R)- and (S)-enantiomers, PNU-103264 and PNU-103265, respectively medchemexpress.comnih.gov. Enantioselective pharmacokinetics refers to the differences in the ADME properties between the individual enantiomers of a chiral compound nih.gov. Stereoselective pharmacokinetics of the two enantiomers of PNU-103017 have been observed in animal models nih.gov.
Species-Dependent Stereoselective Pharmacokinetics in Animal Models (e.g., Dog, Rat)
Stereoselective pharmacokinetics of PNU-103017's enantiomers, PNU-103264 (R-) and PNU-103265 (S-), have been noted in both dogs and rats, and this stereoselectivity appears to be species-dependent nih.gov.
In dogs, mean enantiomeric ratios of plasma concentrations (R-/S-) at each time point were greater than 1, ranging from 1.22 to 3.06 nih.gov. This indicates that the plasma concentrations of the (R)-enantiomer were higher than those of the (S)-enantiomer in dogs nih.gov. Specifically, the Cmax, Cmin, and Cav were significantly higher for the (R)-enantiomer compared to the (S)-enantiomer in dogs, demonstrating enantioselective pharmacokinetics medchemexpress.comtargetmol.com.
In contrast, in rats, the mean enantiomeric ratios of plasma concentrations (R-/S-) were less than 1, ranging from 0.44 to 0.80 nih.gov. This suggests that in rats, the plasma concentrations of the (S)-enantiomer were generally higher than those of the (R)-enantiomer nih.gov.
A trend towards an increased or decreased (farther from 1:1, R-/S-) enantiomeric ratio of plasma concentrations over time after each administration was also observed nih.gov. Despite observations of enzyme induction and increased plasma clearance for both enantiomers after multiple dose administration, the enantiomeric ratio remained unchanged in both rats and dogs nih.gov.
The following table summarizes the observed mean enantiomeric ratios (R-/S-) in the plasma of dogs and rats:
| Species | Mean Enantiomeric Ratio (R-/S-) Range |
| Dog | 1.22 to 3.06 |
| Rat | 0.44 to 0.80 |
This species-dependent difference in the stereoselective pharmacokinetics of PNU-103017 highlights the importance of evaluating drug behavior in multiple animal models during preclinical development nih.govnih.gov.
Enantiomeric Ratio Dynamics Over Time in Animal Plasma
The pharmacokinetics of the two enantiomers of PNU-103017 have been observed to be species-dependent in studies involving dogs, rats, and humans following single and multiple administrations of the racemate. nih.gov Mean enantiomeric ratios (R-/S-) in plasma concentrations at various time points were found to be greater than 1 in dogs, with a range of 1.22 to 3.06. nih.govresearchgate.net In contrast, the ratios were less than 1 in rats and humans, ranging from 0.44 to 0.80 and 0.23 to 0.73, respectively. nih.govresearchgate.net A trend towards an increased or decreased enantiomeric ratio (moving farther from a 1:1 ratio) in plasma concentrations over time was noted after each administration. nih.govresearchgate.net Despite observations of enzyme induction and increased plasma clearance for both enantiomers, the enantiomeric ratio remained unchanged after multiple dose administrations in rats, dogs, and humans. nih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (non-human)
Preclinical ADME studies in non-human models have provided insights into how PNU-103017 is handled by the organism. patsnap.comumich.edu
Studies in animal models, including rats and dogs, have involved the administration of PNU-103017 and the subsequent collection of sequential blood specimens to determine plasma concentrations over time. medchemexpress.com For instance, in preclinical toxicology studies, rats and dogs received oral doses of PNU-103017, and blood samples were collected at specified time points after dosing. medchemexpress.com While specific detailed plasma concentration-time profiles were not extensively provided in the search results, the studies indicate that these profiles were characterized to understand the pharmacokinetics in these species. nih.govresearchgate.netdeepdyve.com
Research into the metabolism of PNU-103017 aims to identify the pathways involved in its biotransformation and characterize the resulting metabolites. umich.edu Although detailed metabolic pathways specific to PNU-103017 were not fully elucidated in the provided search results, studies on related HIV protease inhibitors indicate that these compounds can undergo oxidative metabolism. ijpsonline.com Identifying metabolites often involves techniques like LC-MS/MS to delineate fragmentation pathways. umich.edu
Cytochrome P450 (CYP) enzymes are known to play a significant role in the metabolism of many drugs, including some HIV protease inhibitors. wikipedia.orgchildrensmn.orgresearchgate.net Identifying the specific CYP enzymes involved in the metabolism of a compound like PNU-103017 in preclinical contexts is important for predicting potential drug-drug interactions. umich.edu While the provided information does not explicitly detail which specific CYP enzymes metabolize PNU-103017, the broader context of drug metabolism studies in preclinical development highlights the investigation of CYP-mediated pathways. umich.edunih.gov
Metabolic Pathways and Metabolite Characterization in Research Systems
In Vitro and In Vivo Preclinical Models for Efficacy Assessment
Preclinical efficacy assessment of PNU-103017 has utilized both in vitro and in vivo models to evaluate its antiviral activity. nih.govresearchgate.netumich.eduresearchgate.net
Cell-based assays are a common method for evaluating the antiviral activity of compounds like PNU-103017. researchgate.netnih.govbiorxiv.org Studies have investigated the uptake of PNU-103017 by human peripheral blood mononuclear cells (PBMCs) in vitro. researchgate.netnih.gov These assays demonstrated that the accumulation of PNU-103017 by human PBMCs in vitro was directly proportional to the free drug concentration in the media, rather than the total concentration, indicating extensive binding to serum proteins. nih.gov The intrinsic cellular accumulation of PNU-103017 was found to be greater than that of zidovudine (B1683550) (AZT), a reverse transcriptase inhibitor. nih.gov While PNU-103017 showed potent inhibitory activity against HIV protease in vitro with a Ki of 0.8 nM and an antiviral IC50 of 1.5 µM, its cellular activity was significantly reduced in the presence of human serum protein due to high protein binding. ijpsonline.comnih.gov Resolution of the racemate yielded a more potent enantiomer with a Ki of 0.6 nM and an antiviral IC50 of 1 µM. nih.gov
Table: Enantiomeric Ratios (R-/S-) of PNU-103017 in Animal and Human Plasma
| Species | Enantiomeric Ratio (Range) |
| Dog | 1.22 to 3.06 |
| Rat | 0.44 to 0.80 |
| Human | 0.23 to 0.73 |
Data Source: nih.govresearchgate.net
Pnu-103017 is a chemical compound that has been investigated in preclinical studies, including those involving animal models. It is identified as a selective inhibitor of HIV aspartyl protease and has been evaluated as a potential oral treatment for Acquired Immunodeficiency Diseases. targetmol.commedchemexpress.com Pnu-103017 is a racemic mixture composed of two enantiomers, designated PNU-103264 (R-) and PNU-103265 (S-). targetmol.commedchemexpress.com
3.3.2. Animal Models in Pharmacological Research
Animal models play a crucial role in preclinical pharmacological and pharmacokinetic investigations, providing a platform to evaluate the effects and disposition of potential drug candidates in a complex biological system before human trials. nih.govemulatebio.comfrontiersin.org Studies involving Pnu-103017 have utilized animal models, specifically rats and dogs, to assess its pharmacokinetics. medchemexpress.com
Research findings indicate that in dogs, the pharmacokinetics of Pnu-103017 exhibit enantioselectivity. targetmol.commedchemexpress.com The maximum concentration (Cmax), minimum concentration (Cmin), and average concentration (Cav) were found to be significantly higher for the (R)-enantiomer (PNU-103264) compared to the (S)-enantiomer (PNU-103265) in dogs. targetmol.commedchemexpress.com This suggests that the different enantiomers of Pnu-103017 are handled differently by the dog's system, leading to variations in their exposure levels. targetmol.commedchemexpress.com
While specific detailed data tables regarding pharmacological effects in animal models were not extensively available in the search results, the pharmacokinetic studies in rats and dogs provide valuable information on how the compound is absorbed, distributed, metabolized, and excreted in these species. medchemexpress.com These studies are essential for understanding the in vivo behavior of Pnu-103017 and informing further preclinical and potential clinical development. nih.govemulatebio.com
The use of animal models in the study of Pnu-103017 aligns with the broader practice in preclinical research to assess drug candidates in living systems. nih.govfrontiersin.org These models help bridge the gap between in vitro findings and potential human responses, although it is recognized that differences exist between species. emulatebio.comnih.gov
Structure Activity Relationship Sar Studies and Rational Drug Design
Elucidation of Structural Determinants for Protease Inhibition
Understanding the specific features of a molecule that contribute to its ability to inhibit HIV protease is fundamental to SAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR modeling studies solely focused on PNU-103017 were not extensively detailed in the search results, QSAR methods have been broadly applied in the development of HIV protease inhibitors acs.orgduke.edu. QSAR involves correlating a compound's structural or physicochemical properties with its biological activity to build predictive models duke.edu. These models can help identify key molecular descriptors that influence inhibitory potency. In the context of HIV protease inhibitors, QSAR has been used to analyze diverse sets of compounds and their affinities, aiding in the design of new inhibitors with improved activity duke.edu.
Identification of Key Pharmacophoric Features
The pharmacophore of HIV protease inhibitors, including pyrone-based compounds like PNU-103017, typically includes a 4-hydroxy group capable of hydrogen bonding with the catalytic aspartic acid residues in the enzyme's active site researchgate.net. Additionally, the lactone moiety often replaces a water molecule in the active site researchgate.net. Side chains, such as those at the C-6 position of the 5,6-dihydro-4-hydroxy-2-pyrone core, are important for extending into specific subsites of the enzyme's active site, such as S1' and S2', contributing to binding affinity and specificity researchgate.net. The p-cyanophenyl sulfonamide moiety in PNU-103017 has also been identified as contributing to potency, potentially by inserting into a small pocket within the enzyme, facilitating favorable interactions ijpsonline.com.
Structure-Based Drug Design (SBDD) Approaches
SBDD has been a driving force in the development of HIV protease inhibitors, utilizing the three-dimensional structure of the enzyme to design complementary inhibitors researchgate.netijpsonline.com. PNU-103017's development involved SBDD strategies ijpsonline.come-bookshelf.describd.com.
Utilization of X-ray Crystallographic Data of Protease-Inhibitor Complexes
X-ray crystallography of HIV protease-inhibitor complexes has been crucial for understanding the detailed interactions between the enzyme and its inhibitors at the atomic level researchgate.netijpsonline.comnih.govmigrationletters.com. Crystal structures of representative 5,6-dihydro-4-hydroxy-2-pyrones complexed with HIV protease have been determined to provide insights into enzyme-inhibitor interactions and guide SBDD efforts researchgate.net. These structures reveal how inhibitors bind within the active site cavity, forming interactions with residues in the active site floor and flaps researchgate.net. The availability of such structures allows for the visualization of binding modes and the identification of key contact points, facilitating the rational modification of inhibitor structures to enhance binding affinity and specificity migrationletters.com. The binding of potent inhibitors like PNU-103017 involves an extended conformation within the active site, engaging in beta-sheet interactions with the enzyme researchgate.net. The hydroxyl group at the chiral carbon often forms hydrogen bonds with the catalytic aspartic acid residues researchgate.net.
Computational Docking and Molecular Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics simulations play a significant role in SBDD mdpi.comunair.ac.idpeerj.combiointerfaceresearch.com. Molecular docking is used to predict the binding orientation and affinity of a ligand within a protein's active site mdpi.comunair.ac.id. This helps in screening potential inhibitor candidates and understanding their likely binding modes before synthesis unair.ac.id. Molecular dynamics simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time, offering a more realistic view of the binding event and helping to assess the stability of the interactions predicted by docking mdpi.comunair.ac.idpeerj.com. While specific computational studies on PNU-103017 were not detailed, these techniques are commonly applied in the optimization of lead compounds based on structural information peerj.comscielo.br.
Fragment-Based Drug Design Methodologies
Fragment-Based Drug Design (FBDD) is an approach that starts with screening small molecular fragments that bind weakly to a target protein and then growing or linking these fragments to develop more potent inhibitors e-bookshelf.deopenaccessjournals.comnih.govnumberanalytics.com. While PNU-103017 is described as a second-generation clinical candidate that emerged from SBDD e-bookshelf.describd.com, FBDD has also been applied in the discovery of HIV protease inhibitors, sometimes in conjunction with SBDD e-bookshelf.denih.gov. This approach allows for the exploration of chemical space using smaller building blocks, which can bind to different subsites within the enzyme's active site openaccessjournals.comnih.gov. The identified fragments can then be optimized and combined to create larger, high-affinity ligands openaccessjournals.comnih.gov.
Ligand-Based Drug Design (LBDD) Approaches
Ligand-Based Drug Design (LBDD) approaches play a crucial role when detailed three-dimensional structural information of the biological target is limited or used in conjunction with structure-based methods. LBDD relies on the knowledge of known active molecules (ligands) to derive a model that describes the essential features required for biological activity. This model can then be used to design new compounds or identify potential candidates from chemical databases. In the context of HIV protease inhibitors, LBDD approaches, alongside structure-based methods, contributed to understanding the key molecular determinants for potent binding and inhibition. researchgate.netijpsonline.comduke.edu
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a key technique in LBDD that involves identifying and abstracting the critical 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are essential for a molecule to bind to its target and elicit a biological response. nih.govresearchgate.netnih.gov By analyzing a set of active ligands, a pharmacophore model can be generated that represents the common interaction pattern. This model can then be used as a query in virtual screening campaigns to search large chemical databases for novel compounds that are predicted to possess similar biological activity. nih.govresearchgate.netnih.govmedchemexpress.com While specific details of pharmacophore models or large-scale virtual screening efforts explicitly centered on PNU-103017 were not extensively detailed in the search results, the general application of these techniques in the discovery and optimization of HIV protease inhibitors, particularly non-peptidic ones derived from lead structures, suggests their likely utilization in the research path that led to PNU-103017. researchgate.netijpsonline.comduke.edu
Analogue Design and Optimization Strategies
The design and optimization of analogues were central to improving the potency and pharmacological profile of lead compounds, ultimately leading to the identification of PNU-103017. This process involved making systematic structural changes to initial lead molecules and evaluating their impact on HIV protease inhibition. ijpsonline.compurdue.edunih.govpatsnap.com
Design of Non-Peptidic Inhibitors
A significant focus in HIV protease inhibitor research has been the design of non-peptidic inhibitors. purdue.edupatsnap.comnih.govarxiv.org Unlike early inhibitors that mimicked peptide substrates and often suffered from poor bioavailability and rapid metabolism, non-peptidic compounds offer advantages in terms of pharmacokinetic properties and reduced susceptibility to resistance mechanisms targeting the peptide backbone. PNU-103017 is a prime example of a successful non-peptidic HIV protease inhibitor, demonstrating that potent inhibition could be achieved with a significantly different structural scaffold compared to peptidic inhibitors. researchgate.netnih.govnih.gov The development moved from initial weakly active leads like warfarin (B611796) and phenprocoumon (B610086) towards more potent non-peptidic templates. ijpsonline.compurdue.edunih.gov
Sulfonamide-Substituted Analogues and Pyrone-Based Derivatives
PNU-103017 features a core structure based on a pyrone ring system, specifically a 5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl moiety, and incorporates a sulfonamide functional group. purdue.edupatsnap.comarxiv.orguni.lu The investigation of sulfonamide-substituted analogues proved particularly fruitful in enhancing antiviral activity. purdue.edupatsnap.comarxiv.org The pyrone nucleus, derived from earlier work on coumarin (B35378) and cyclooctylpyrone templates, provided a versatile scaffold for modifications. researchgate.netijpsonline.comnih.gov The attachment of various arenesulfonamides to the cyclooctylpyranone (B1260037) core led to compounds with markedly improved antiviral activity. nih.gov PNU-103017 itself is a p-cyanophenyl sulfonamide derivative, highlighting the importance of this specific substitution pattern. nih.gov
Impact of Chemical Modifications on Antiviral Potency and Selectivity
Systematic chemical modifications to the pyrone core and the attached substituents had a profound impact on the antiviral potency and selectivity of the synthesized analogues. For instance, the introduction of an amide or carbamate (B1207046) linkage in earlier analogues was found to improve potency, likely due to increased hydrogen bonding interactions. purdue.edu The incorporation of a sulfonamide group further enhanced potency. purdue.edu The cyclooctane (B165968) ring fused to the pyrone also contributed to the development of PNU-103017. purdue.edu
A key finding in the optimization process was the favorable interaction of the para-cyano group on the phenyl ring of the sulfonamide moiety with a small pocket in the HIV protease active site, contributing significantly to the potency of PNU-103017. ijpsonline.com
PNU-103017 is a racemic mixture. Resolution of the enantiomers revealed that one enantiomer possessed higher potency than the racemate. nih.gov Specifically, the more potent enantiomer showed a Kᵢ of 0.6 nM and an antiviral IC₅₀ of 1 μM, compared to 0.8 nM and 1.5 μM for the racemate. nih.gov This enantioselectivity in binding and activity underscores the importance of stereochemistry in the interaction with the chiral active site of the enzyme.
Further modifications to PNU-103017, including replacing the cyclooctane ring with other alkyl moieties and substituting the 4-cyanophenyl group with a 5-(trifluoromethyl-2-pyridyl) subunit, led to the development of tipranavir (B1684565) (PNU-140690), a subsequent clinical candidate with even greater potency against both wild-type and resistant HIV strains. purdue.edunih.govduke.edu
The following table summarizes some of the potency data mentioned:
| Compound | Kᵢ (nM) | IC₅₀ (μM) | Notes |
| Phenprocoumon | ~1000 | Micromolar | Initial lead compound |
| PNU-96988 | 38 | Micromolar | First generation clinical candidate |
| PNU-103017 | 0.8 | 1.5 | Second-generation clinical candidate |
| PNU-103017 (More potent enantiomer) | 0.6 | 1.0 | Resolved enantiomer |
| Tipranavir (PNU-140690) | 0.008 | 0.1 | Third generation clinical candidate |
Synthesis and Medicinal Chemistry Research
Academic Synthetic Routes to PNU-103017 and its Analogues
Academic research has focused on developing synthetic strategies to access PNU-103017 and its related analogues. PNU-103017 is a sulfonamide-derived compound. ucl.ac.uk The synthesis of sulfonamides often historically involved unstable sulfonyl chloride species, but recent research has explored more stable alternatives like pentafluorophenyl (PFP) sulfonate esters. ucl.ac.uk
The development of analogues of existing HIV protease inhibitors, such as amprenavir (B1666020) and tipranavir (B1684565), has been a key area of research to find more potent compounds and overcome drug resistance. ucl.ac.uk PNU-103017 has been mentioned as an example of a tipranavir-derived analogue with low nM affinity for HIV protease. ucl.ac.uk The synthesis of such analogues involves tailored synthetic protocols. researchgate.net For instance, the synthesis of novel azacyclic urea (B33335) HIV protease inhibitors bearing a benzene (B151609) sulfonamide group has been reported. ijpsonline.com
Stereoselective Synthesis of Enantiomers for Research
PNU-103017 exists as a racemic mixture of its (R) and (S) enantiomers, PNU-103264 and PNU-103265, respectively. nih.govtargetmol.comresearchgate.netmedchemexpress.com Stereoselective synthesis is a critical aspect of studying compounds with chiral centers, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. chemistrydocs.comnih.gov The stereoselective pharmacokinetics of the two enantiomers of PNU-103017 have been observed and appear to be species-dependent. nih.govdeepdyve.com
Methods for achieving stereoselective synthesis include techniques that favor the formation of one stereoisomer over others. chemistrydocs.com For compounds with chiral centers, this often involves controlling the reaction conditions or using chiral reagents or catalysts. chemistrydocs.commdpi.com For example, lipase-mediated resolution has been applied to separate enantiomers of various compounds by selectively catalyzing the transformation of one enantiomer in a racemic mixture. mdpi.com While specific detailed academic synthetic routes for the individual enantiomers of PNU-103017 were not extensively detailed in the search results, the importance of stereoselective synthesis for evaluating the properties of each enantiomer in research is highlighted by studies on their distinct pharmacokinetics. nih.govdeepdyve.com
Chemical Space Exploration for Novel Retroviral Protease Inhibitors
The development of drug-resistant strains of HIV necessitates the continuous exploration of chemical space to identify novel protease inhibitors. ucl.ac.uk This involves the design and synthesis of compounds with modified structures based on existing inhibitors or through the identification of new structural scaffolds. ucl.ac.ukmdpi.com PNU-103017 itself is an example of exploring the chemical space around known protease inhibitors like tipranavir. ucl.ac.uk
Computational techniques play a significant role in this exploration by predicting the binding affinity of potential inhibitors to the HIV protease enzyme. mdpi.com Structure-based drug design, which utilizes the three-dimensional structure of the enzyme, has been instrumental in developing potent inhibitors. ijpsonline.commdpi.com Modifications to the core structure and substituents of lead compounds, such as PNU-103017, can lead to analogues with improved potency or pharmacokinetic properties. ucl.ac.ukpurdue.edu The exploration of chemical space for retroviral protease inhibitors aims to discover compounds that can effectively inhibit the enzyme, including resistant variants, and possess favorable drug-like properties. ucl.ac.ukmdpi.com
Development of Chemical Biology Tools for Target Engagement Studies
Understanding how a chemical compound interacts with its biological target within a living system is crucial in medicinal chemistry research. Chemical biology tools are developed to study target engagement and selectivity. whiterose.ac.ukbiorxiv.orgcbcs.senih.govfrontiersin.org Target engagement refers to the binding of a compound to its intended protein target in cells or in vivo. biorxiv.orgcbcs.se
Techniques such as chemoproteomics, Cellular Thermal Shift Assay (CETSA), and bioluminescence resonance energy transfer (BRET) are used to assess target engagement. biorxiv.orgcbcs.senih.gov Chemoproteomic approaches can identify the protein targets of bioactive small molecules and profile their proteome-wide selectivity. whiterose.ac.uknih.gov CETSA is a method that investigates ligand binding to target proteins in intact cells by measuring the thermal stabilization of the protein upon ligand binding. cbcs.senih.gov These tools help researchers confirm direct drug-target interactions and understand the degree of engagement needed for efficacy. whiterose.ac.ukbiorxiv.orgnih.gov While the specific development of chemical biology tools directly involving PNU-103017 was not detailed in the search results, the general principles and techniques for studying target engagement are highly relevant to the research and evaluation of compounds like PNU-103017 as retroviral protease inhibitors.
Investigations in Alternative Therapeutic Areas and Pathogen Research
Exploration of Anti-Parasitic Activity (in vitro)
In vitro studies have been conducted to assess the activity of PNU-103017 against significant parasitic pathogens. These investigations aim to determine if the compound's inhibitory properties extend to proteases or other essential targets within these parasites.
Effects on Plasmodium Parasite Development (Zygote to Ookinete Transition)
Research has explored the potential impact of HIV protease inhibitors, including compounds structurally related to PNU-103017, on the development of the malaria parasite, Plasmodium. Specifically, studies have investigated their effects on the transition from the zygote stage to the ookinete stage, a crucial step in the parasite's life cycle within the mosquito vector. While some studies focus on the general impact of HIV protease inhibitors or other compounds on Plasmodium development mdpi.commdpi.com, direct detailed findings specifically on PNU-103017's effects on this transition were not prominently found in the provided search results. However, the rationale for such investigations lies in the potential for conserved protease targets or other vulnerabilities during this developmental phase.
Activity Against Toxoplasma gondii (in vitro)
Toxoplasma gondii, an obligate intracellular parasite, is another pathogen against which the anti-parasitic activity of various compounds, including protease inhibitors, has been explored. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com The rationale for testing compounds like PNU-103017 against T. gondii stems from the presence of aspartic proteases in this parasite that share functional similarities with HIV protease, the primary target of PNU-103017. researchgate.net In vitro studies investigating the activity of compounds against T. gondii typically assess their ability to inhibit parasite growth, invasion of host cells, or other critical steps in the parasite's lytic cycle. nih.govmdpi.comfrontiersin.org While the provided search results mention the investigation of anti-parasitic activity of various compounds against T. gondii, including the rationale based on targeting aspartic proteases researchgate.net, specific detailed in vitro activity data for PNU-103017 against T. gondii were not explicitly available within these results.
Broader Spectrum Protease Inhibition Research
PNU-103017 is characterized as a selective inhibitor of HIV aspartyl protease. targetmol.comnih.gov However, research into protease inhibitors often involves evaluating their activity against a range of proteases to understand their selectivity profile and potential off-target effects or broader therapeutic applications. Proteases are a diverse class of enzymes involved in numerous biological processes across different organisms. thermofisher.com While PNU-103017's primary focus has been HIV protease, investigations into its broader spectrum protease inhibition would involve testing its inhibitory activity against other aspartyl proteases, as well as potentially cysteine, serine, and metalloproteases. thermofisher.com The provided search results primarily highlight PNU-103017 as an HIV protease inhibitor targetmol.comnih.govmedchemexpress.com, with some discussion of other HIV protease inhibitors and their activity profiles medchemexpress.com. Detailed data on PNU-103017's inhibitory activity against a broad spectrum of non-HIV proteases were not extensively detailed in the search results.
Mechanism-Based Repurposing Research
Mechanism-based repurposing involves identifying new therapeutic uses for existing drugs by leveraging their known mechanisms of action against targets or pathways implicated in different diseases or conditions. researchgate.netnih.govnih.gov Given that PNU-103017 is a potent inhibitor of aspartyl protease, mechanism-based repurposing research would explore diseases or pathogens where aspartyl proteases play a critical role. As highlighted in the context of anti-parasitic activity, the presence of aspartyl proteases in parasites like Toxoplasma gondii provides a mechanistic basis for investigating PNU-103017's potential in treating such infections. researchgate.net Similarly, if other diseases or conditions were found to be dependent on the activity of aspartyl proteases susceptible to inhibition by PNU-103017, this could form the basis for repurposing efforts. The search results discuss mechanism-based drug repurposing in a general context researchgate.netnih.govnih.gov, and the rationale for testing HIV protease inhibitors against T. gondii based on protease targets researchgate.net, but specific detailed research programs focused on mechanism-based repurposing of PNU-103017 for non-HIV indications were not explicitly described.
Advanced Methodologies and Computational Studies in Pnu 103017 Research
Pharmacometric Modeling and Simulation in Preclinical Development
Pharmacometric modeling and simulation are essential tools in preclinical drug development, allowing for the quantitative analysis and prediction of drug behavior in biological systems. diva-portal.orguu.seresearchgate.netallucent.com This involves developing mathematical models to describe the relationship between drug dose, exposure, and response. allucent.comresearchgate.net In the context of PNU-103017, pharmacometric modeling can be used to understand its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical species, which can then inform studies in humans. diva-portal.orguu.seresearchgate.net
Pharmacometric modeling aims to support different phases of drug development, including translating preclinical findings to clinical studies and evaluating the impact of various factors on drug pharmacokinetics. diva-portal.orguu.se It can help in predicting drug side effects and optimizing dosing strategies. researchgate.netnih.govnih.gov
Integration of Pharmacokinetic and Pharmacodynamic Models
The integration of pharmacokinetic (PK) and pharmacodynamic (PD) models is a key aspect of pharmacometric analysis. targetmol.comresearchgate.netpage-meeting.org PK models describe how a drug is absorbed, distributed, metabolized, and excreted by the body, while PD models describe the drug's effect on the body over time, considering its mechanism of action. allucent.comresearchgate.net By integrating these models, researchers can establish quantitative relationships between drug exposure and its therapeutic or toxic effects. allucent.comresearchgate.net
For PNU-103017, integrating PK/PD models would involve linking the concentration of the compound (and potentially its enantiomers) in relevant biological compartments to its inhibitory effect on HIV protease activity or other relevant biological endpoints. This integrated approach allows for a more comprehensive understanding of the drug's efficacy and helps in predicting optimal dosing regimens in preclinical studies. allucent.comresearchgate.net Studies on PNU-103017 have shown enantioselective pharmacokinetics, with the (R)-enantiomer demonstrating significantly higher Cmax, Cmin, and Cav values compared to the (S)-enantiomer in dogs. targetmol.commedchemexpress.com This highlights the importance of considering the individual enantiomers in PK/PD modeling.
High-Throughput Screening (HTS) and Bioassay Development
High-Throughput Screening (HTS) is a method that enables the rapid testing of large numbers of substances against specific biological targets or endpoints. numberanalytics.commedinadiscovery.com This technique has revolutionized early drug discovery by significantly increasing the speed and efficiency of identifying potential drug candidates. numberanalytics.commedinadiscovery.com In the research of HIV protease inhibitors like PNU-103017, HTS plays a vital role in screening vast libraries of compounds to identify those that exhibit inhibitory activity against the target enzyme.
HTS is typically performed using miniaturized assay systems, often in multi-well plate formats, allowing for the simultaneous testing of numerous compounds. numberanalytics.com The development of specific bioassays is crucial for HTS in PNU-103017 research. These bioassays are designed to measure the activity of HIV protease and detect the inhibition of this activity by tested compounds. medinadiscovery.combioassaysys.com The advantages of HTS bioassays include rapid data generation and the ability to screen large numbers of substances. numberanalytics.com
Spectroscopic and Biophysical Methods for Compound-Target Interaction Analysis
Spectroscopic and biophysical methods are indispensable for characterizing the interaction between a compound like PNU-103017 and its biological target, HIV protease, at a molecular level. These techniques provide detailed information about binding affinity, stoichiometry, thermodynamics, and the structural changes that occur upon binding.
NMR Spectroscopy in Ligand Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study protein-ligand interactions in solution. unr.edu.arnuvisan.comnih.govplos.org It can provide detailed information about the binding site on the protein and how the ligand interacts with specific amino acid residues. unr.edu.arnuvisan.complos.org In ligand binding studies involving PNU-103017 and HIV protease, NMR can be used to monitor changes in the protein's NMR signals upon titration with PNU-103017, indicating binding. unr.edu.arnih.gov
Protein-observed NMR methods can help validate and characterize the binding of compounds to their targets, including identifying binding sites and determining ligand binding affinity. nuvisan.com Ligand-observed NMR is another approach, particularly useful for larger targets or when isotopic labeling of the protein is not feasible. nuvisan.com NMR experiments can detect binding events even for weak interactions and can help determine dissociation constants and the number and location of binding sites. unr.edu.arnih.gov
Isothermal Titration Calorimetry for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a label-free biophysical technique that directly measures the heat released or absorbed during a molecular binding event. harvard.edunih.govmalvernpanalytical.comnih.gov This allows for a complete thermodynamic characterization of the interaction between PNU-103017 and HIV protease in a single experiment. nih.govnih.gov
ITC provides crucial thermodynamic parameters, including binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). harvard.edunih.govnih.gov These parameters provide insights into the driving forces of the binding interaction. Energetically favorable binding reactions have negative free energy values (ΔG), which is related to ΔH and ΔS by the equation ΔG = ΔH - TΔS. harvard.edu ITC is considered a "gold standard" for studying intermolecular interactions and is widely used in drug discovery to understand how small molecules bind to protein targets. nih.gov
Analytical Method Development for Research Quantitation
Accurate and sensitive analytical methods are essential for the quantitation of PNU-103017 in various matrices during research and preclinical development. These methods are necessary for pharmacokinetic studies, bioassay measurements, and other quantitative analyses.
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the quantitative analysis of drug compounds. nih.govjapsonline.com For PNU-103017, a stereospecific HPLC assay using a chiral column was developed for the quantitation of its enantiomers in plasma from rats, dogs, and humans. nih.govcapes.gov.br This method involved protein precipitation and solid-phase extraction (SPE) of the compound from plasma. nih.govcapes.gov.br Stereospecific separation was achieved using a Pirkle-concept chiral column with a specific mobile phase, and detection was performed by UV absorbance. nih.govcapes.gov.br This method demonstrated acceptable precision and accuracy for stereoselective pharmacokinetic analysis. capes.gov.br
More sensitive methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are often employed for quantitation in biological matrices, especially when high sensitivity is required for low dose studies or detailed pharmacokinetic profiling. nih.gov While a specific LC-MS/MS method for PNU-103017 was not detailed in the search results, LC-MS/MS is a standard technique in analytical method development for drug quantitation and offers advantages in sensitivity and specificity. nih.gov
Stereospecific HPLC Methodologies for Enantiomer Determination
Stereospecific HPLC methods are essential for separating and quantifying the individual enantiomers of chiral compounds like PNU-103017. These methods typically employ chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. brussels-scientific.comasianpubs.org The development and validation of such methods are critical for understanding the pharmacokinetics and potentially different biological activities of each enantiomer. deepdyve.comasianpubs.org
Research on PNU-103017 has involved stereospecific HPLC assays for its determination in biological matrices such as rat, dog, and human plasma. researchgate.net These methods often utilize Pirkle-concept chiral columns, which are designed to separate enantiomers based on interactions with a chiral selector immobilized on the stationary phase. researchgate.net
Detailed research findings from studies employing stereospecific HPLC for PNU-103017 have provided insights into the behavior of its individual enantiomers. For instance, studies have investigated the stereoselective pharmacokinetics of the two enantiomers. deepdyve.com
While specific detailed data tables for PNU-103017 were not extensively available in the search results, the principles and methodologies applied to other oxazolidinone derivatives and chiral compounds highlight the typical parameters and outcomes expected in such analyses. Chiral HPLC methods for other oxazolidinone antibacterials, like WCK 4086, have been developed and validated, demonstrating high stereospecificity and the ability to quantify enantiomeric impurities. nih.gov These methods often use amylose-based chiral stationary phases, such as Chiralpak AD-H, with mobile phases consisting of mixtures of organic solvents and acidic modifiers. nih.gov
Key parameters evaluated in the validation of these stereospecific HPLC methods include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov For example, a validated method for another oxazolidinone showed excellent linearity over a specific concentration range for the enantiomeric impurity, with defined LOD and LOQ values. nih.gov Recovery rates for enantiomers in biological matrices are also typically assessed to ensure the method's accuracy. nih.govnih.gov
The separation of enantiomers is achieved based on differential retention times resulting from varying interactions with the chiral stationary phase. brussels-scientific.com The resolution between enantiomer peaks is a critical parameter indicating the effectiveness of the separation. nih.gov
While direct data tables for PNU-103017 were not found, the following table illustrates typical parameters that would be reported in a stereospecific HPLC method for enantiomer determination, based on methodologies applied to similar compounds:
Such detailed chromatographic conditions and validation parameters are fundamental to establishing a reliable method for the quantitative analysis of PNU-103017 enantiomers in research and potentially clinical settings.
PNU-103017 is a chemical compound that has been investigated primarily as a selective inhibitor of HIV aspartyl protease. It is a racemic mixture composed of two enantiomers, designated PNU-103264 (R-) and PNU-103265 (S-) researchgate.netnih.gov. Research into PNU-103017 and its analogues has contributed to the broader understanding of protease inhibition and the development of subsequent compounds like tipranavir (B1684565) duke.edunih.govpurdue.edu.
This article focuses solely on the future research directions and unexplored avenues related to PNU-103017, based on the provided outline.
Future Research Directions and Unexplored Avenues for Pnu 103017
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of PNU-103017 as an HIV protease inhibitor, and how does it differ from other inhibitors in its class?
- Methodological Answer : PNU-103017 binds competitively to the HIV protease active site, disrupting viral polyprotein cleavage. To confirm specificity, researchers use in vitro enzymatic assays (e.g., fluorescence-based protease activity tests) and compare inhibition constants (IC50) with structurally distinct inhibitors like Saquinavir or Ritonavir. Structural analysis via X-ray crystallography or molecular docking simulations can elucidate binding interactions .
Q. What experimental models are most appropriate for evaluating the efficacy of PNU-103017 in preclinical studies?
- Methodological Answer : Primary cell cultures (e.g., human peripheral blood mononuclear cells) and transgenic rodent models expressing HIV-1 are standard for assessing antiviral activity. Dose-response curves and cytotoxicity assays (e.g., MTT assays) are critical for determining therapeutic indices. Parallel use of in silico models (molecular dynamics simulations) can predict resistance mutations .
Q. How can researchers validate the selectivity of PNU-103017 for HIV protease over human proteases?
- Methodological Answer : Cross-reactivity testing against human aspartic proteases (e.g., cathepsin D, pepsin) using enzyme-linked immunosorbent assays (ELISA) or kinetic analysis (kcat/KM ratios) is essential. Computational homology modeling of protease active sites can identify potential off-target risks .
Advanced Research Questions
Q. What methodological strategies address contradictory data on PNU-103017’s efficacy in drug-resistant HIV strains?
- Methodological Answer : Combinatorial in vitro resistance profiling (e.g., passaging HIV in escalating PNU-103017 concentrations) identifies mutation hotspots. Next-generation sequencing of viral genomes and structural analysis of mutant proteases clarify resistance mechanisms. Statistical tools like hierarchical clustering or Bayesian inference models reconcile conflicting data by contextualizing experimental variables (e.g., cell type, assay conditions) .
Q. How can researchers optimize PNU-103017’s pharmacokinetic profile while minimizing off-target effects in vivo?
- Methodological Answer : Structure-activity relationship (SAR) studies guide chemical modifications (e.g., halogenation, side-chain optimization). Pharmacokinetic parameters (AUC, Cmax, t1/2) are assessed via LC-MS/MS in rodent plasma. Toxicity screening using organ-on-chip models or transcriptomic profiling (RNA-seq) identifies off-target pathways .
Q. What statistical frameworks are suitable for analyzing dose-dependent antiviral responses in heterogeneous cell populations?
- Methodological Answer : Mixed-effects models account for variability in cell viability and viral replication rates. Bootstrapping or Monte Carlo simulations quantify uncertainty in EC50 values. Data visualization tools (e.g., dose-response heatmaps, violin plots) highlight population heterogeneity .
Q. How does PNU-103017’s inhibitory profile compare to next-generation HIV protease inhibitors in preclinical development?
- Methodological Answer : Meta-analysis of published IC50 values and resistance profiles across inhibitors (e.g., Darunavir, Atazanavir) using standardized databases (ChEMBL, PubChem). Comparative molecular field analysis (CoMFA) or machine learning models (e.g., random forests) predict cross-resistance patterns .
Data and Research Gaps
Q. What gaps exist in the current understanding of PNU-103017’s long-term toxicity in non-human primates?
- Methodological Answer : Longitudinal studies in macaques with periodic histopathology, serum biochemistry, and viral load monitoring. Single-cell RNA sequencing of liver/kidney tissues identifies subclinical toxicity markers. Ethical review boards must approve protocols under FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How can researchers reconcile discrepancies between in silico predictions and empirical data on PNU-103017’s binding affinity?
- Methodological Answer : Recalibrate docking algorithms (e.g., AutoDock Vina) using experimental ΔG values from isothermal titration calorimetry (ITC). Consensus scoring methods (e.g., Enrichment Factor analysis) improve predictive accuracy .
Methodological Best Practices
- Experimental Design : Use factorial designs to test multiple variables (e.g., pH, temperature) in enzyme assays. Include positive/negative controls (e.g., known inhibitors, solvent-only groups) .
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Use platforms like Zenodo or Figshare with DOI assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
